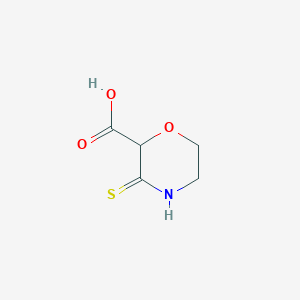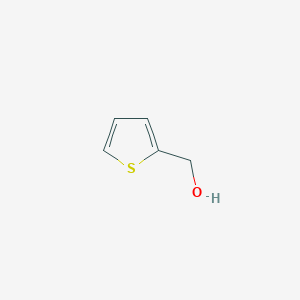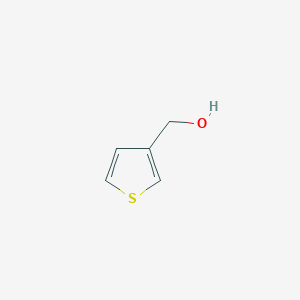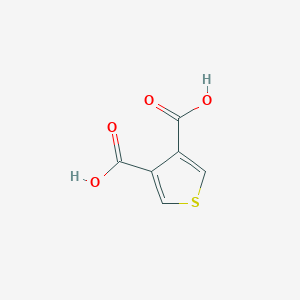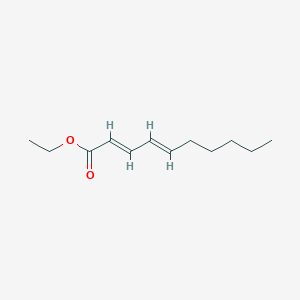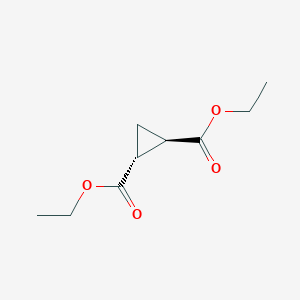
Diethyl trans-1,2-cyclopropanedicarboxylate
Descripción general
Descripción
Diethyl trans-1,2-cyclopropanedicarboxylate is a chemical compound characterized by a cyclopropane ring substituted with two ester groups at the 1 and 2 positions. This compound is of interest due to its potential applications in various chemical reactions and its role in the synthesis of other chemical entities.
Synthesis Analysis
The synthesis of diethyl trans-1,2-cyclopropanedicarboxylate derivatives can be achieved through a cascade Michael-alkylation reaction using diethyl benzylidenemalonates with chloroacetophenones, promoted by K2CO3. This method allows for the facile preparation of diethyl trans-2,3-disubstituted 1,1-cyclopropanedicarboxylates under mild conditions and moderate yields . Another synthesis route involves the C-hydrocarbylation of diethyl malonate with 1,2-dichloroethane and potassium carbonate, followed by a reduction process to produce related compounds such as 1,1-cyclopropanedimethanol .
Molecular Structure Analysis
The molecular structure of diethyl trans-1,2-cyclopropanedicarboxylate derivatives has been confirmed by X-ray crystallographic analysis, which provides insight into the relative configurations of the products . The presence of the cyclopropane ring and its substituents significantly influences the stability and reactivity of these molecules.
Chemical Reactions Analysis
Diethyl trans-1,2-cyclopropanedicarboxylate can undergo ring-opening polymerization under anionic conditions, particularly when initiated by metallic sodium. This process is sensitive to contamination by diethyl malonate, which can act as an initiator for the polymerization . Additionally, the compound's structure, with its cyclopropane ring, makes it a potential inhibitor for enzymes like apple 1-aminocyclopropane-1-carboxylic acid oxidase, as seen with structurally similar compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of diethyl trans-1,2-cyclopropanedicarboxylate and its derivatives are influenced by the cyclopropane ring's strain and substituents. For instance, the enthalpies of formation for cis- and trans-1,2-diethylcyclopropane have been determined, showing that the trans isomer is more stable than the cis isomer by 1.1 kcal/mol . This stability is attributed to the alkyl groups' stabilizing effect, which is comparable to that observed for a carbon-carbon double bond. The polymer derived from the ring-opening polymerization of diethyl trans-1,2-cyclopropanedicarboxylate is soluble in halogenated solvents and has been characterized by various spectroscopic methods, indicating low to moderate molecular weights .
Aplicaciones Científicas De Investigación
Organic Chemistry
- Application : Diethyl trans-1,2-cyclopropanedicarboxylate is used as a reagent in organic synthesis .
- Method of Application : One method of synthesizing Diethyl trans-1,2-cyclopropanedicarboxylate involves the reaction of bis(acetonitrile) bis(diethyl fumarate)cobalt (0) with dibromomethane .
- Results : The reaction results in the formation of Diethyl trans-1,2-cyclopropanedicarboxylate .
Cyclopropanation
- Application : Diethyl trans-1,2-cyclopropanedicarboxylate is used in the cyclopropanation of dimethyl fumarate and maleate .
- Method of Application : This involves the reaction of dimethyl fumarate or maleate with gem-dihalides, catalyzed by a Co (0)-or Ni (0)-complex and zinc .
- Results : The reaction results in the formation of a cyclopropane derivative .
Synthesis of α-diazo-β-ketoester
- Application : Diethyl trans-1,2-cyclopropanedicarboxylate may be used in the preparation of α-diazo-β-ketoester .
- Method of Application : The specific method of application is not mentioned in the source, but it typically involves a series of organic reactions .
- Results : The reaction results in the formation of α-diazo-β-ketoester .
Propiedades
IUPAC Name |
diethyl (1R,2R)-cyclopropane-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c1-3-12-8(10)6-5-7(6)9(11)13-4-2/h6-7H,3-5H2,1-2H3/t6-,7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXLDHZFJMXLFJU-RNFRBKRXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC1C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1C[C@H]1C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30471027 | |
| Record name | Diethyl (1R,2R)-cyclopropane-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30471027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl trans-1,2-cyclopropanedicarboxylate | |
CAS RN |
889461-58-9, 3999-55-1 | |
| Record name | 1,2-Diethyl (1R,2R)-1,2-cyclopropanedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=889461-58-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl (1R,2R)-cyclopropane-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30471027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Thiazolo[4,5-c]pyridine-2-thiol](/img/structure/B153560.png)
![Thiazolo[4,5-h]isoquinolin-2-amine](/img/structure/B153563.png)
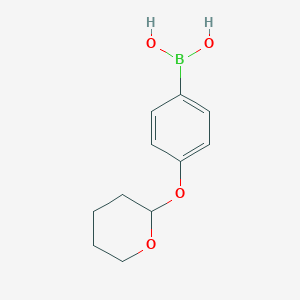
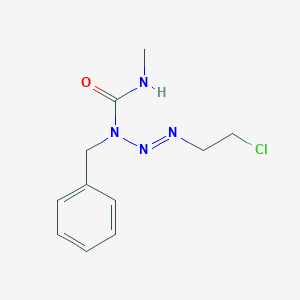
![Thieno[2,3-b]pyridine](/img/structure/B153569.png)
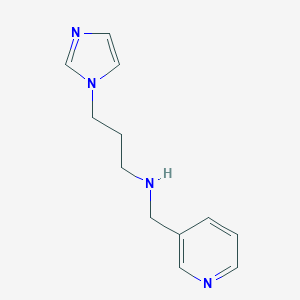
![Thieno[2,3-c]pyridine](/img/structure/B153571.png)
![Thieno[2,3-d]pyrimidine](/img/structure/B153573.png)
![Thieno[3,2-b]pyridine](/img/structure/B153574.png)
